PrNMI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

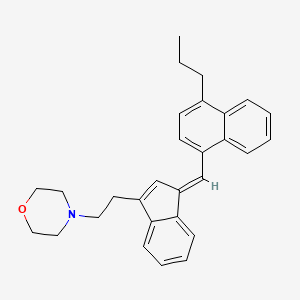

2D Structure

3D Structure

Properties

CAS No. |

1541244-33-0 |

|---|---|

Molecular Formula |

C29H31NO |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

4-[2-[(3E)-3-[(4-propylnaphthalen-1-yl)methylidene]inden-1-yl]ethyl]morpholine |

InChI |

InChI=1S/C29H31NO/c1-2-7-22-12-13-23(27-9-4-3-8-26(22)27)20-25-21-24(28-10-5-6-11-29(25)28)14-15-30-16-18-31-19-17-30/h3-6,8-13,20-21H,2,7,14-19H2,1H3/b25-20+ |

InChI Key |

LNMJOKWZPNIBKY-LKUDQCMESA-N |

Isomeric SMILES |

CCCC1=CC=C(C2=CC=CC=C12)/C=C/3\C=C(C4=CC=CC=C43)CCN5CCOCC5 |

Canonical SMILES |

CCCC1=CC=C(C2=CC=CC=C12)C=C3C=C(C4=CC=CC=C43)CCN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Peripherally Restricted Cannabinoid Agonist PrNMI: A Technical Guide to its Mechanism of Action in Neuropathic Pain

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine), a novel, peripherally restricted cannabinoid 1 (CB1) receptor agonist, in the context of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of nociception, cannabinoid pharmacology, and analgesic drug discovery.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and safe analgesics. Current therapeutic options are often limited by inadequate efficacy and dose-limiting central nervous system (CNS) side effects. This compound represents a promising therapeutic strategy by selectively targeting peripheral CB1 receptors, thereby harnessing the analgesic potential of cannabinoid signaling while minimizing the psychoactive and other CNS-related adverse effects associated with global cannabinoid receptor activation. Preclinical studies have demonstrated the potent anti-allodynic effects of this compound in rodent models of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of cancer treatment. This guide will detail the molecular mechanism, summarize the key quantitative preclinical data, and provide an overview of the experimental methodologies used to characterize the analgesic profile of this compound.

Core Mechanism of Action: Peripheral CB1 Receptor Agonism

Contrary to any association with the N-methyl-D-aspartate (NMDA) receptor, the primary mechanism of action of this compound in neuropathic pain is the activation of cannabinoid receptor 1 (CB1R) located on the peripheral terminals of primary sensory neurons.[1][2][3] CB1 receptors are G-protein coupled receptors (GPCRs) and their activation in the periphery leads to a cascade of intracellular events that ultimately dampen neuronal excitability and reduce the transmission of nociceptive signals.

Signaling Pathway of Peripheral CB1 Receptor Activation

The activation of peripheral CB1 receptors by this compound initiates a signaling cascade that leads to the attenuation of neuropathic pain. This process involves the modulation of key ion channels and intracellular signaling molecules within the sensory neuron.

References

PrNMI: A Peripherally Restricted Cannabinoid Receptor 1 Agonist for Pain Management

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine (PrNMI) is a potent and selective agonist for the cannabinoid receptor 1 (CB1R) with a defining characteristic: it is peripherally restricted. This attribute allows for the therapeutic targeting of peripheral CB1 receptors, primarily for analgesia, while minimizing the centrally-mediated psychoactive side effects commonly associated with cannabinoid compounds. This technical guide provides a comprehensive overview of this compound, consolidating available data on its receptor pharmacology, pharmacokinetics, and preclinical efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its pharmacological and pharmacokinetic properties.

Table 1: In Vitro Receptor Pharmacology of this compound

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | Full Agonist (Specific value not publicly available) | Partial Agonist (Specific value not publicly available) | [1] |

| cAMP Functional Assay (EC50) | Data not publicly available | Data not publicly available | |

| cAMP Functional Assay (Emax) | Data not publicly available | Data not publicly available | |

| β-Arrestin Recruitment (EC50) | Data not publicly available | Data not publicly available | |

| β-Arrestin Recruitment (Emax) | Data not publicly available | Data not publicly available |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

| Parameter | Value (mg/kg) | Administration Route | Reference |

| Mechanical Allodynia Suppression (ED50) | 0.49 ± 0.06 | Intraperitoneal | [1] |

| Cold Allodynia Suppression (ED50) | 0.15 ± 0.07 | Intraperitoneal | [1] |

| Mechanical Allodynia Suppression (ED50) - Male Rats | 0.59 | Oral | [1] |

| Cold Allodynia Suppression (ED50) - Male Rats | 0.47 | Oral | [1] |

| Mechanical Allodynia Suppression (ED50) - Female Rats | 0.60 | Oral | [1] |

| Cold Allodynia Suppression (ED50) - Female Rats | 0.47 | Oral | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Administration Route | Reference |

| Plasma Half-life (t1/2) | 7.2 hours | Intraperitoneal | [1] |

| Cerebrospinal Fluid (CSF):Plasma Ratio | ~0.001 | Not specified | [2] |

Mechanism of Action and Peripheral Restriction

This compound exerts its analgesic effects primarily through the activation of CB1 receptors located on peripheral nociceptors.[3] The activation of these receptors inhibits nociceptive signaling, thereby reducing the perception of pain.[3] Its peripheral restriction is a key feature, attributed to its physicochemical properties that limit its ability to cross the blood-brain barrier (BBB). This is quantitatively supported by a very low cerebrospinal fluid to plasma concentration ratio of approximately 0.001.[2] This minimal central nervous system (CNS) penetration is responsible for the observed lack of significant centrally-mediated side effects, such as catalepsy and hypothermia, at therapeutic doses.[3][4]

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by a CB1R agonist like this compound, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. It also depicts the β-arrestin recruitment pathway, which is involved in receptor desensitization and internalization.

Experimental Workflow: In Vitro cAMP Assay

This diagram outlines the typical workflow for a competitive cAMP assay used to determine the functional agonistic activity of a compound like this compound at the CB1 receptor.

Logical Relationship: Peripheral Restriction of this compound

The following diagram illustrates the logical relationship that defines this compound as a peripherally restricted CB1R agonist.

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-hCB1 cells).

-

Radioligand (e.g., [3H]CP55,940).

-

Non-specific binding control (e.g., a high concentration of a non-labeled CB1R agonist like WIN 55,212-2).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well plates.

-

Filter mats (e.g., GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, membrane preparation, and either this compound, vehicle (for total binding), or non-specific binding control.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a CB1R agonist.

Materials:

-

Cells expressing human CB1 receptors (e.g., CHO-hCB1 cells).

-

This compound at various concentrations.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

-

384-well assay plates.

Procedure:

-

Seed the CB1R-expressing cells into 384-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound.

-

Aspirate the culture medium and add the this compound dilutions to the cells.

-

Incubate for a short period to allow for receptor binding.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 (concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and Emax (maximal inhibition) from the curve.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound to induce β-arrestin recruitment to the CB1 receptor.

Materials:

-

Cells co-expressing a tagged human CB1 receptor and a tagged β-arrestin (e.g., using PathHunter® or Tango™ assay technology).

-

This compound at various concentrations.

-

Assay-specific detection reagents.

-

Assay plates.

Procedure:

-

Plate the engineered cells in the appropriate assay plates.

-

Add serial dilutions of this compound to the cells.

-

Incubate for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents according to the assay kit protocol.

-

Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.

-

Plot the signal against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound represents a promising peripherally restricted CB1R agonist with demonstrated analgesic efficacy in preclinical models of chronic pain. Its minimal brain penetration mitigates the risk of centrally-mediated side effects, offering a significant advantage over non-selective cannabinoid agonists. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of next-generation peripherally acting cannabinoid analgesics. Further research is warranted to fully elucidate its in vitro pharmacological profile and to translate these promising preclinical findings into clinical applications.

References

- 1. Peripherally Selective Cannabinoid 1 Receptor (CB1R) Agonists for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Analgesic Effects of PrNMI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data and mechanistic understanding of 4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine (PrNMI), a peripherally restricted cannabinoid 1 receptor (CB1R) agonist. This compound has demonstrated significant potential as a novel analgesic for chronic pain conditions, offering a promising therapeutic strategy that circumvents the dose-limiting central nervous system (CNS) side effects associated with traditional cannabinoid-based therapies.

Core Mechanism of Action: Peripheral CB1R Activation

This compound exerts its analgesic effects primarily by activating CB1 receptors located on the peripheral terminals of primary afferent nociceptors.[1] This localized action inhibits the transmission of pain signals from the periphery to the central nervous system. Crucially, its chemical structure restricts its ability to cross the blood-brain barrier, thus minimizing centrally-mediated psychotropic effects.[1]

Studies have confirmed this mechanism:

-

The analgesic effect of this compound is reversed by a systemic administration of SR141716, a selective CB1R antagonist.[1][2]

-

The effect is not blocked by the selective CB2R antagonist SR144528.[3]

-

Spinal (intrathecal) injection of the CB1R antagonist SR141716 fails to block this compound-induced analgesia, confirming that the primary site of action is peripheral, not within the spinal cord.[1][2]

Caption: this compound's peripheral mechanism of action.

Data Presentation: Analgesic Efficacy in Preclinical Models

This compound has shown robust analgesic efficacy in multiple, well-established rodent models of chronic pain, including cancer-induced bone pain (CIBP) and chemotherapy-induced peripheral neuropathy (CIPN).

Table 1: Efficacy in Cancer-Induced Bone Pain (CIBP)

| Parameter | Model Details | Administration | Dosage | Outcome | Citation |

| Spontaneous Pain | Syngeneic murine model | Acute & Sustained (i.p.) | 0.6 mg/kg (sustained) | Significantly alleviated flinching and guarding behaviors. | [1][2] |

| Bone Integrity | Syngeneic murine model | Sustained (i.p.) | 0.6 mg/kg (daily, 7 days) | Did not exacerbate cancer-induced bone loss. | [1][2] |

Table 2: Efficacy in Chemotherapy-Induced Peripheral Neuropathy (CIPN)

| Parameter | Model Details | Administration | Dosage (ED₅₀) | Outcome | Citation |

| Mechanical Allodynia | Cisplatin-induced rat model | Intraperitoneal (i.p.) | 0.49 mg/kg | Dose-dependently suppressed mechanical hypersensitivity. | [3] |

| Cold Allodynia | Cisplatin-induced rat model | Intraperitoneal (i.p.) | 0.15 mg/kg | Dose-dependently suppressed cold hypersensitivity. | [3] |

| Allodynia (Local) | Cisplatin-induced rat model | Intraplantar | 0.25 mg/kg | Completely suppressed ipsilateral mechanical and cold allodynia. | [3] |

| Allodynia (Oral) | Cisplatin-induced rat model | Oral (i.g.) | 1.0 - 3.0 mg/kg | Dose-dependently suppressed symptoms in both male and female rats. | [3] |

| Tolerance | Cisplatin-induced rat model | Daily i.p. (2 weeks) | Not specified | Lack of appreciable tolerance to anti-allodynic effects. | [3] |

Table 3: Central Nervous System (CNS) Side Effect Profile

| Test | Doses Tested (i.p.) | Observation at Analgesic Doses | Observation at Supra-therapeutic Doses | Citation |

| Motor Function (Rotarod) | 0.3, 0.6, 1 mg/kg | No impairment of motor coordination. | - | [1] |

| Hypothermia | 0.3, 0.6, 1 mg/kg | Not observed. | Induced at 1 mg/kg (approx. 10x analgesic ED₅₀). | [1] |

| Catalepsy (Ring Immobility) | 0.3, 0.6, 1 mg/kg | No catalepsy at 0.3 mg/kg. | Moderately induced at 0.6 mg/kg and 1 mg/kg. | [1] |

| General Behavior | Not specified | Mild sedation; no anxiety or decrease in limb movement. | - | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cancer-Induced Bone Pain (CIBP) Model

-

Animals: Adult male C3H/HeJ mice are typically used for syngeneic models with NCTC 2472 fibrosarcoma cells.[4][5]

-

Tumor Inoculation: Mice are anesthetized, and the femur is exposed. A small hole is drilled into the distal femur, through which cancer cells (e.g., 10⁵ cells) are injected into the intramedullary space. The injection site is then sealed with dental amalgam or bone wax to confine the tumor.[4][6]

-

Drug Administration: For sustained treatment studies, this compound (e.g., 0.6 mg/kg) or vehicle (10% DMSO, 10% Tween-80, 80% saline) is administered intraperitoneally (i.p.) once daily, starting 7 days post-inoculation and continuing for a specified period (e.g., to day 14).[1]

-

Behavioral Assessment: Spontaneous pain behaviors (flinching, guarding) of the affected limb are counted over a set time period (e.g., 2 minutes) at baseline and various time points post-drug administration.[1]

-

Radiographic Analysis: X-rays of the tumor-bearing and contralateral femurs are taken at the beginning and end of the study to assess the extent of bone degradation.[1][5]

Caption: Experimental workflow for the CIBP model.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

-

Animals: Adult male and female Sprague-Dawley rats are commonly used.[3][7]

-

Induction of Neuropathy: A cumulative dose of a chemotherapeutic agent like cisplatin is administered. A typical protocol involves multiple intraperitoneal (i.p.) injections.[3][8]

-

Drug Administration: this compound or vehicle is administered via intraperitoneal, oral gavage (i.g.), or intraplantar routes after the establishment of neuropathy. For oral administration, this compound can be dissolved in DMSO and diluted in 20% sweet condensed milk.[3]

-

Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. An increasing force is applied to the plantar surface of the hind paw until a withdrawal response is elicited.[9]

-

Cold Allodynia: The latency to paw withdrawal is measured after placing the hind paw on a cold plate or immersing it in a cold water bath (e.g., 4°C).[9]

Signaling Pathways

Activation of the CB1 receptor by this compound initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs).

The CB1 receptor is coupled to inhibitory G-proteins (Gαi/o).[10] Its activation leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[10][11]

-

Modulation of Ion Channels: It inhibits voltage-gated Ca²⁺ channels and activates inwardly rectifying K⁺ channels. This combined action leads to hyperpolarization and reduced neuronal excitability, thus dampening nociceptive signaling.[10]

-

Activation of MAPK Pathways: CB1R activation can stimulate p42/p44 mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating nuclear transcription factors.[10]

-

IP₃ Signaling and NMDA Receptor Inhibition: Some evidence suggests CB1R activation can trigger the inositol triphosphate (IP₃) signaling pathway, leading to the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ may, through a yet-to-be-fully-determined process, inhibit N-methyl-D-aspartic acid (NMDA) receptor-mediated Ca²⁺ influx, a key process in central sensitization and excitotoxicity.[12][13]

Caption: Postulated downstream signaling from CB1R activation.

References

- 1. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mice with cancer-induced bone pain show a marked decline in day/night activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of PrNMI: A Peripherally Restricted Cannabinoid Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PrNMI, or 4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine, is a novel, synthetic, peripherally restricted cannabinoid receptor agonist with demonstrated efficacy in preclinical models of chronic pain. Its primary mechanism of action is through the activation of the cannabinoid type 1 (CB1) receptor, with a lesser effect on the cannabinoid type 2 (CB2) receptor. By limiting its action to the peripheral nervous system, this compound offers the potential for effective analgesia without the centrally-mediated side effects commonly associated with cannabinoid-based therapies. This document provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding and functional activity, preclinical efficacy in pain models, and available pharmacokinetic data. Detailed experimental protocols for key in vivo studies are also provided to facilitate further research and development.

Introduction

The therapeutic potential of cannabinoids for the management of chronic pain is well-established. However, the clinical utility of many cannabinoid agonists is hampered by their psychoactive side effects, which are mediated by the activation of CB1 receptors in the central nervous system (CNS). To overcome this limitation, research has focused on the development of peripherally restricted cannabinoid agonists that do not readily cross the blood-brain barrier. This compound is a promising compound from this class, demonstrating potent anti-allodynic and anti-hyperalgesic effects in rodent models of neuropathic and cancer-induced bone pain.

Receptor Pharmacology

This compound's primary pharmacological activity is mediated through its interaction with cannabinoid receptors. In vitro studies have characterized its binding affinity and functional activity at both CB1 and CB2 receptors.

Receptor Binding and Functional Activity

Based on preclinical research, this compound is characterized as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[1][2] While the precise binding affinities (Ki) and functional potencies (EC50) from the primary literature (Seltzman et al., 2016) were not publicly available for direct inclusion in this guide, the qualitative description of its activity is consistently reported.

Table 1: Summary of this compound Cannabinoid Receptor Activity

| Receptor | Agonist Activity | Reference |

| CB1 | Full Agonist | [1][2] |

| CB2 | Partial Agonist | [1][2] |

Preclinical Efficacy in Pain Models

The analgesic potential of this compound has been evaluated in two key preclinical models of chronic pain: chemotherapy-induced peripheral neuropathy (CIPN) and cancer-induced bone pain (CIBP).

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

In a rat model of cisplatin-induced peripheral neuropathy, this compound demonstrated dose-dependent suppression of both mechanical and cold allodynia.[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Cisplatin-Induced Peripheral Neuropathy

| Administration Route | Endpoint | ED50 (mg/kg) | Reference |

| Intraperitoneal | Mechanical Allodynia | 0.49 ± 0.06 | [1] |

| Intraperitoneal | Cold Allodynia | 0.15 ± 0.07 | [1] |

Cancer-Induced Bone Pain (CIBP)

In a murine model of cancer-induced bone pain, both single and repeated administration of this compound significantly alleviated spontaneous pain behaviors, including flinching and guarding.[3] The analgesic effects were reversed by a CB1 receptor antagonist but not a CB2 receptor antagonist, confirming the primary role of peripheral CB1 receptor activation.[3]

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies in rats.

Table 3: Pharmacokinetic Parameter of this compound in Rats

| Parameter | Value | Administration Route | Reference |

| Plasma Half-life (t½) | 7.2 hours | Intraperitoneal | [2] |

Signaling Pathway and Mechanism of Action

The analgesic effects of this compound are primarily mediated through the activation of peripheral CB1 receptors located on nociceptive neurons. This activation leads to the modulation of downstream signaling cascades, ultimately reducing neuronal excitability and pain transmission.

Figure 1: Proposed signaling pathway for this compound-mediated analgesia.

Experimental Protocols

Cisplatin-Induced Peripheral Neuropathy (CIPN) in Rats

This protocol describes the induction of CIPN and the subsequent assessment of mechanical allodynia using von Frey filaments.

Figure 2: Experimental workflow for the CIPN model and behavioral testing.

Detailed Methodology:

-

Animals: Adult male Sprague-Dawley rats are typically used.[4][5]

-

CIPN Induction: Cisplatin is administered intraperitoneally (i.p.). A common dosing regimen is 2 mg/kg/day for four consecutive days.[4][5] The development of mechanical allodynia is typically observed within 14-21 days.

-

Assessment of Mechanical Allodynia (von Frey Test):

-

Rats are placed in individual plexiglass chambers on a raised wire mesh floor and allowed to acclimate for at least 30 minutes.[4]

-

A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.[4] A positive response is defined as a brisk withdrawal of the paw.

-

-

Drug Administration: this compound or vehicle is administered via the desired route (e.g., i.p., oral) at specified time points before behavioral testing.

Cancer-Induced Bone Pain (CIBP) in Mice

This protocol outlines the establishment of a CIBP model and the assessment of spontaneous pain using the flinching test.

Figure 3: Experimental workflow for the CIBP model and behavioral testing.

Detailed Methodology:

-

Animals: Adult male C57BL/6 mice are commonly used.[6]

-

CIBP Induction:

-

Mice are anesthetized.

-

An arthrotomy is performed to expose the distal end of the femur.

-

A hole is drilled into the femur, and murine mammary tumor cells (e.g., 66.1 cells, 1 x 10^6 cells in 10 µl) are injected into the intramedullary space.[6]

-

The injection site is sealed with bone wax to prevent tumor leakage, and the incision is closed.

-

-

Assessment of Spontaneous Pain (Flinching Test):

-

Mice are placed in a clear observation chamber and allowed to acclimate.

-

The number of spontaneous flinches of the tumor-bearing limb is counted over a defined period (e.g., 2 minutes).

-

-

Drug Administration: this compound or vehicle is administered at specified time points before the behavioral observation.

Conclusion

This compound is a peripherally restricted cannabinoid agonist with a compelling pharmacological profile for the treatment of chronic pain. Its potent activation of peripheral CB1 receptors, coupled with a lack of significant CNS side effects in preclinical models, highlights its potential as a safer alternative to centrally acting cannabinoids and other analgesics. The data presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound. Future research should focus on obtaining a more complete pharmacokinetic and ADME profile and exploring its efficacy in a broader range of pain indications.

References

- 1. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Orally Applied Cannabinoids and Medical Marijuana Extracts in Mouse Nervous Tissue and Plasma: Relevance for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peripherally Selective Cannabinoid 1 Receptor (CB1R) Agonists for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Early-Stage Research on PrNMI for Pain Relief: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early-stage research on PrNMI, a peripherally restricted cannabinoid 1 (CB1) receptor agonist, for the treatment of pain. By selectively targeting peripheral CB1 receptors, this compound aims to provide effective analgesia without the central nervous system (CNS) side effects commonly associated with traditional cannabinoid therapies. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the proposed mechanism of action to support further research and development in this promising area of pain management.

Core Mechanism of Action

This compound exerts its analgesic effects by acting as an agonist at cannabinoid 1 (CB1) receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons. Activation of these receptors is believed to inhibit the transmission of pain signals to the central nervous system. Studies have consistently shown that the pain-relieving effects of this compound are blocked by the CB1 receptor antagonist SR141716, but not by antagonists of the CB2 receptor, confirming the primary role of peripheral CB1 receptors in its mechanism of action[1]. The peripheral restriction of this compound is a key characteristic, minimizing its access to the brain and thereby reducing the likelihood of psychoactive side effects[1].

Quantitative Data Summary

The analgesic efficacy of this compound has been quantified in preclinical models of neuropathic and cancer-induced bone pain. The following tables summarize the available dose-response data.

Table 1: Efficacy of this compound in a Cisplatin-Induced Neuropathy Model in Rats (Intraperitoneal Administration)

| Endpoint | ED50 (mg/kg) | Confidence Interval |

| Mechanical Allodynia Suppression | 0.49 ± 0.06 | Not Reported |

| Cold Allodynia Suppression | 0.15 ± 0.07 | Not Reported |

Data sourced from Mulpuri et al., 2018.[2]

Table 2: Efficacy of this compound in a Cancer-Induced Bone Pain Model in Mice (Acute Intraperitoneal Administration)

| Dose (mg/kg) | Mean Reduction in Flinching Behavior (%) |

| 0.1 | Significant reduction (specific % not provided) |

| 0.3 | Significant reduction (specific % not provided) |

| 0.6 | Significant reduction (specific % not provided) |

Note: While the study by Zhang et al. (2018) demonstrated a significant, dose-dependent reduction in flinching behavior, specific ED50 values were not reported. The study notes a significant suppression of flinching starting 1-hour post-injection and lasting for at least 5 hours.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cisplatin-Induced Peripheral Neuropathy (CIPN) Model in Rats

Objective: To induce a state of chronic neuropathic pain mimicking that experienced by patients undergoing chemotherapy.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Induction of Neuropathy: Cisplatin is administered intraperitoneally (i.p.) at a cumulative dose known to induce neuropathy. A common regimen is repeated injections over several days.

-

Pain Behavior Assessment:

-

Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold to a non-noxious mechanical stimulus. Rats are placed on an elevated mesh floor, and calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the rat withdraws its paw is recorded.

-

Cold Allodynia: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal or licking is measured.

-

-

Drug Administration: this compound or vehicle is administered, typically via intraperitoneal or oral routes, at various doses to assess its effect on the established pain behaviors.

Cancer-Induced Bone Pain (CIBP) Model in Mice

Objective: To model the persistent, debilitating pain associated with metastatic bone cancer.

Methodology:

-

Animal Model: Immunocompetent mice, such as BALB/c, are often used to allow for the growth of syngeneic tumor cells.

-

Induction of Bone Cancer: Murine breast cancer cells (e.g., 66.1) are injected into the intramedullary cavity of the femur.

-

Pain Behavior Assessment:

-

Spontaneous Pain (Flinching and Guarding): Mice are placed in a clear observation chamber, and the number of flinches (abrupt lifting of the affected limb) and the time spent guarding (holding the limb in an abnormal, non-weight-bearing posture) are counted over a set observation period (e.g., 2 minutes).

-

Evoked Pain (Mechanical Allodynia): The von Frey test, as described above, can also be used to assess mechanical sensitivity in the affected limb.

-

-

Drug Administration: this compound or vehicle is administered (e.g., i.p.), and pain behaviors are assessed at various time points post-administration to determine the onset and duration of analgesia.

Visualizations

Signaling Pathway of this compound in a Peripheral Nociceptor

Caption: Proposed signaling pathway of this compound at a peripheral nociceptor terminal.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: General experimental workflow for evaluating the analgesic effects of this compound.

Conclusion

The early-stage research on this compound presents a compelling case for its further development as a novel analgesic. The peripherally restricted mechanism of action, coupled with demonstrated efficacy in preclinical models of chronic pain, positions this compound as a promising candidate for providing pain relief with an improved safety profile over existing cannabinoid-based and opioid therapies. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, exploring its efficacy in a broader range of pain models, and ultimately, translating these promising preclinical findings into clinical evaluation.

References

- 1. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

PrNMI: A Technical Guide to its Cannabinoid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cannabinoid receptor selectivity profile of 4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine (PrNMI). This compound is a synthetic, peripherally restricted cannabinoid agonist designed for therapeutic applications targeting peripheral pain pathways while minimizing central nervous system (CNS) side effects. This document collates and presents key quantitative data on the binding affinities and functional potencies of this compound at human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Detailed experimental methodologies for the cited assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

The therapeutic potential of cannabinoid receptor agonists is often limited by the psychoactive effects associated with the activation of CB1 receptors in the CNS. This compound was developed as a peripherally selective CB1 receptor agonist to circumvent these limitations. Its chemical structure is designed to limit its ability to cross the blood-brain barrier. In preclinical models of cancer-induced bone pain and chemotherapy-induced peripheral neuropathy, this compound has demonstrated significant analgesic effects.[1] These effects are shown to be mediated through the CB1 receptor, as they are reversed by the selective CB1 antagonist/inverse agonist SR141716 (Rimonabant). This guide focuses on the in vitro data that quantitatively defines the selectivity of this compound for the CB1 receptor over the CB2 receptor.

Quantitative Pharmacological Data

The selectivity of this compound for cannabinoid receptors has been determined through radioligand binding assays and functional assays. The following tables summarize the key quantitative data from these studies.

Table 1: Radioligand Displacement Binding Affinities of this compound

| Receptor | Radioligand | Ki (nM) |

| Human CB1 | [3H]CP55,940 | 1.8 ± 0.3 |

| Human CB2 | [3H]CP55,940 | 180 ± 20 |

Data presented as mean ± SEM.

Table 2: Functional Potency and Efficacy of this compound in [35S]GTPγS Binding Assay

| Receptor | EC50 (nM) | Emax (% of CP55,940) | Classification |

| Human CB1 | 2.9 ± 0.5 | 100 | Full Agonist |

| Human CB2 | >10,000 | 40 | Partial Agonist |

Data presented as mean ± SEM.

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human CB1 or CB2 receptor.

-

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.

-

Competition Assay: A fixed concentration of the high-affinity radioligand [3H]CP55,940 was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures were incubated at 30°C for 60 minutes to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. The filters were then washed with ice-cold binding buffer.

-

Quantification: The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from CHO-K1 cells stably expressing either the human CB1 or CB2 receptor were used.

-

Assay Buffer: The assay buffer contained 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.

-

Assay Procedure: Membranes were incubated with increasing concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

Incubation: The reaction was carried out at 30°C for 60 minutes.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins, indicative of receptor activation, was measured by liquid scintillation counting.

-

Data Analysis: Dose-response curves were generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values were determined using non-linear regression. The Emax of this compound was expressed as a percentage of the maximal response produced by the full agonist CP55,940.

Visualizations

Cannabinoid Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound at the CB1 receptor.

Radioligand Displacement Assay Workflow

Caption: Workflow for the radioligand displacement binding assay.

Logical Relationship of this compound's Selectivity

Caption: this compound's preferential interaction with the CB1 receptor.

Conclusion

The in vitro pharmacological data clearly demonstrate that this compound is a potent and efficacious agonist at the human CB1 receptor. In contrast, it exhibits significantly lower binding affinity and only partial agonist activity at the human CB2 receptor. This profile underscores its classification as a selective CB1 receptor agonist. This selectivity, combined with its peripheral restriction, makes this compound a promising candidate for therapeutic interventions where peripheral CB1 receptor activation is desired without the induction of CNS-mediated side effects. Further research into the clinical applications of this compound is warranted based on this strong preclinical pharmacological profile.

References

The Peripheral Action of PrNMI: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Peripherally Restricted Cannabinoid Agonist for Pain Management

Abstract

PrNMI, a synthetic, peripherally restricted cannabinoid 1 (CB1) receptor agonist, has emerged as a promising therapeutic candidate for the management of chronic pain. Preclinical studies have demonstrated its potent analgesic effects in various models of neuropathic and inflammatory pain, including chemotherapy-induced peripheral neuropathy (CIPN) and cancer-induced bone pain. A key feature of this compound is its limited ability to cross the blood-brain barrier, thereby mitigating the centrally-mediated side effects, such as psychoactivity and motor impairment, that are commonly associated with cannabinoid-based therapies. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, efficacy, and safety profile. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to support further research and development of this novel analgesic agent.

Introduction

Chronic pain remains a significant global health challenge, with a substantial unmet need for effective and safe treatment options. The endocannabinoid system, particularly the CB1 receptor, has long been recognized as a key modulator of nociceptive signaling. However, the therapeutic potential of direct CB1 receptor agonists has been hampered by their psychotropic side effects. This compound represents a novel strategy to overcome this limitation by selectively targeting peripheral CB1 receptors, which are expressed on nociceptive sensory neurons.[1] Activation of these receptors can effectively dampen pain signals at their source without engaging central pathways responsible for the undesirable side effects of cannabinoids. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of the peripheral action of this compound.

Mechanism of Action: Peripheral CB1 Receptor Agonism

This compound exerts its analgesic effects through potent and selective agonism of the CB1 receptor located on the peripheral terminals of primary afferent neurons.[2][3] Unlike traditional cannabinoids, this compound is structurally designed to limit its penetration into the central nervous system (CNS).[4] This peripheral restriction is the cornerstone of its improved safety profile.

Signaling Pathway

The binding of this compound to the peripheral CB1 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that collectively reduce neuronal excitability and inhibit the transmission of pain signals.[5][6][7]

The key steps in the signaling pathway are as follows:

-

G-protein Activation: Upon agonist binding, the CB1 receptor activates the heterotrimeric Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.[6]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]

-

Modulation of Protein Kinase A (PKA): The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[6]

-

Ion Channel Modulation:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type voltage-gated calcium channels.[5][8][9] This reduces calcium influx into the presynaptic terminal, a critical step for neurotransmitter release.

-

Activation of Potassium Channels: The Gβγ subunit also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and A-type potassium channels.[6][10] This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Studies have also implicated the involvement of large-conductance calcium-activated potassium (BK) channels in the analgesic effects of cannabinoids.[11]

-

-

Reduced Neurotransmitter Release: The combined effect of VGCC inhibition and potassium channel activation is a significant reduction in the release of pro-nociceptive neurotransmitters, such as glutamate and substance P, from the sensory neuron terminal.[5]

Preclinical Efficacy

The analgesic efficacy of this compound has been demonstrated in multiple rodent models of chronic pain.

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

In a rat model of cisplatin-induced peripheral neuropathy, this compound dose-dependently suppressed both mechanical and cold allodynia.[2] The effects were observed after both intraperitoneal and oral administration.

Table 1: Efficacy of this compound in a Rat Model of CIPN [2]

| Administration Route | Endpoint | ED₅₀ (mg/kg) |

| Intraperitoneal | Mechanical Allodynia | 0.49 ± 0.06 |

| Cold Allodynia | 0.15 ± 0.07 | |

| Oral (Male Rats) | Mechanical Allodynia | 0.59 |

| Cold Allodynia | 0.47 | |

| Oral (Female Rats) | Mechanical Allodynia | 0.60 |

| Cold Allodynia | 0.47 |

Cancer-Induced Bone Pain (CIBP)

In a murine model of CIBP, both acute and sustained administration of this compound significantly alleviated spontaneous pain behaviors, including flinching and guarding.[3][12] The analgesic effect was reversed by a systemically administered CB1 antagonist but not by a spinally injected antagonist, confirming the peripheral site of action.[3]

Neuropathic Pain

In a rat model of sciatic nerve entrapment, intraperitoneal and oral administration of this compound produced a reversible suppression of mechanical allodynia.[4]

Safety and Tolerability

A key advantage of this compound is its favorable safety profile, characterized by a lack of significant CNS-mediated side effects.

-

Catalepsy and Hypothermia: Common cannabinoid-induced side effects such as catalepsy and hypothermia were only observed at supra-therapeutic doses.[3][12]

-

Tolerance: Daily administration of this compound for two weeks in a CIPN rat model did not lead to the development of appreciable tolerance to its anti-allodynic effects.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model:

-

Adult male Sprague-Dawley rats are used.

-

Cisplatin (3 mg/kg) is administered intraperitoneally once weekly for a specified duration to induce peripheral neuropathy.[2]

-

The development of mechanical and cold allodynia is monitored weekly.

-

-

Cancer-Induced Bone Pain (CIBP) Model:

-

Female BALB/c mice are used.

-

66.1 murine breast cancer cells are inoculated into the right femur.[3]

-

Spontaneous pain behaviors (flinching and guarding) are assessed at specified time points post-inoculation.

-

Behavioral Assays

-

Mechanical Allodynia (von Frey Test):

-

Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.[13][14]

-

Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force.[14]

-

The paw withdrawal threshold is determined using the up-down method.[14]

-

-

Cold Allodynia (Acetone Test):

-

A drop of acetone is applied to the plantar surface of the hind paw.

-

The frequency and duration of paw withdrawal, licking, or shaking are recorded over a specified time period.

-

-

Motor Coordination (Rotarod Test):

References

- 1. Cannabinoids mediate analgesia largely via peripheral type 1 cannabinoid receptors in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peripherally Selective Cannabinoid 1 Receptor (CB1R) Agonists for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of cannabinoid 1 receptor expression in the perikarya, and peripheral and spinal processes of primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PathWhiz [pathbank.org]

- 8. Receptor-Dependent and Independent Regulation of Voltage-Gated Ca2+ Channels and Ca2+-Permeable Channels by Endocannabinoids in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual modulation of CNS voltage-gated calcium channels by cannabinoids: Focus on CB1 receptor-independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium channels as molecular targets of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoids-induced peripheral analgesia depends on activation of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]

- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rotarod-Test for Mice [protocols.io]

- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

PrNMI: A Peripherally Restricted CB1 Agonist for Non-Opioid Pain Management

An In-depth Technical Guide on Potential Therapeutic Applications

Executive Summary

The management of chronic and severe pain, particularly in conditions like cancer-induced bone pain (CIBP) and chemotherapy-induced peripheral neuropathy (CIPN), remains a significant clinical challenge. While opioids are standard care, their efficacy is often limited by severe central nervous system (CNS) side effects and the risk of tolerance and dependence.[1] This has spurred the development of novel analgesics that can provide effective pain relief without these debilitating drawbacks. PrNMI (4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine) is a potent, peripherally restricted cannabinoid 1 receptor (CB1R) agonist that shows considerable promise in preclinical models as a powerful, non-opioid analgesic.[2][3] By selectively activating CB1 receptors in the peripheral nervous system, this compound effectively mitigates pain signals at their source while avoiding the psychoactive and other CNS-mediated side effects associated with centrally-acting cannabinoids.[2][4] This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, safety profile, and experimental protocols related to this compound, offering a technical resource for researchers and drug development professionals.

Introduction: The Rationale for Peripheral CB1R Agonism

The endocannabinoid system is a key modulator of pain signaling, with CB1 receptors widely distributed throughout both the central and peripheral nervous systems.[5][6] While activation of central CB1 receptors produces analgesia, it is also responsible for the undesirable psychotropic effects that have historically limited the therapeutic use of cannabinoids.[2][7] However, a substantial body of evidence now indicates that a significant component of cannabinoid-induced analgesia is mediated by CB1 receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons.[2][4][8]

Targeting these peripheral receptors offers a strategic advantage: the potential to decouple the analgesic benefits of CB1R activation from the CNS side effects.[4][9] this compound was developed as a peripherally restricted cannabinoid (PRCB) designed to have low permeability across the blood-brain barrier.[2] Preclinical studies have demonstrated that this compound effectively suppresses pain in multiple robust animal models, including CIBP and CIPN, validating the therapeutic potential of this approach.[1][3][10]

Mechanism of Action

This compound functions as a potent agonist of the CB1 receptor.[2] Its primary mechanism of analgesic action involves binding to and activating CB1 receptors expressed on the peripheral terminals of primary afferent nociceptors.[2][4] This activation initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the release of pro-nociceptive neurotransmitters.

dot

Caption: this compound's peripheral mechanism of action, avoiding CNS side effects.

The key to this compound's favorable safety profile is its inability to efficiently cross the blood-brain barrier.[2] This peripheral restriction prevents significant engagement with CB1 receptors in the brain, thereby circumventing the CNS side effects—such as catalepsy, hypothermia, and psychoactivity—that are characteristic of centrally-acting cannabinoids.[1][2] This selective action has been pharmacologically confirmed in animal models, where the analgesic effects of systemically administered this compound are blocked by a peripherally acting CB1R antagonist but not by a spinally administered antagonist.[2]

Therapeutic Applications: Preclinical Evidence

This compound has demonstrated significant analgesic efficacy in validated rodent models of severe, difficult-to-treat pain states.

Cancer-Induced Bone Pain (CIBP)

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

CIPN is a common, dose-limiting side effect of many chemotherapeutic agents, for which there are currently no effective treatments.[3][10] In a rat model of cisplatin-induced neuropathy, this compound dose-dependently suppressed both mechanical and cold allodynia.[3][12] The compound was effective following local, systemic (intraperitoneal), and oral administration.[3] Notably, daily treatment with this compound for two weeks did not lead to the development of appreciable tolerance to its anti-allodynic effects.[3]

Data Presentation: Quantitative Summary

The preclinical efficacy and safety of this compound have been quantified in several studies. The data below are summarized for easy comparison.

Table 1: Efficacy of this compound in Preclinical Pain Models

| Indication | Species | Administration Route | Effective Dose / ED₅₀ | Measured Outcome | Citation(s) |

| CIPN | Rat | Intraperitoneal (i.p.) | ED₅₀: 0.49 mg/kg | Suppression of Mechanical Allodynia | [3] |

| ED₅₀: 0.15 mg/kg | Suppression of Cold Allodynia | [3] | |||

| Rat | Oral (p.o.) | ED₅₀: ~0.60 mg/kg | Suppression of Mechanical Allodynia | [3][13] | |

| ED₅₀: ~0.47 mg/kg | Suppression of Cold Allodynia | [3][13] | |||

| CIBP | Mouse | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Attenuation of Spontaneous Pain Behaviors | [2] |

Table 2: Safety and Side Effect Profile of this compound in Naïve Animals

| Test | Species | Administration Route | Dose | Observed Effect | Citation(s) |

| Motor Function | Mouse | Intraperitoneal (i.p.) | Up to 1.0 mg/kg | No motor incoordination (Rotarod test) | [2] |

| Sedation | Mouse | Intraperitoneal (i.p.) | 0.6 mg/kg | Mild sedation (Open field test) | [2] |

| Hypothermia | Mouse | Intraperitoneal (i.p.) | Up to 0.6 mg/kg | No hypothermia | [2] |

| 1.0 mg/kg | Hypothermia observed | [2] | |||

| Catalepsy | Mouse | Intraperitoneal (i.p.) | 0.3 mg/kg | No catalepsy | [2] |

| ≥ 0.6 mg/kg | Moderate catalepsy observed | [2] | |||

| General CNS | Rat | Oral (p.o.) | Up to 10.0 mg/kg | No observable CNS-mediated side effects | [3][13] |

Experimental Protocols

dot

Caption: General experimental workflow for preclinical evaluation of this compound.

Murine Model of Cancer-Induced Bone Pain (CIBP)[2]

-

Objective: To create a reproducible model of CIBP to test the analgesic efficacy of this compound.

-

Animals: Adult male BALB/c mice.[14]

-

Cell Line: 66.1 murine breast cancer cells.

-

Procedure:

-

Mice are anesthetized (e.g., ketamine/xylazine).

-

An arthrotomy is performed on the right knee. The distal end of the femur is exposed.

-

A 0.5-mm hole is drilled through the trochlear groove into the intramedullary canal of the femur.

-

A suspension of 66.1 cancer cells (e.g., 1x10⁵ cells in 10 µL of media) is injected into the marrow space. The injection site is then sealed with dental amalgam or bone wax to confine the tumor.[15]

-

The wound is closed, and animals are allowed to recover. Pain behaviors typically develop within 7-14 days.[2][16]

-

-

Behavioral Assessment:

-

Spontaneous Pain: The number of flinches and the time spent guarding the affected limb are recorded over a set period (e.g., 2 minutes).

-

Drug Administration: this compound or vehicle (e.g., 10% DMSO, 10% Tween-80, 80% saline) is administered intraperitoneally (i.p.).

-

Testing: Pain behaviors are assessed at various time points post-injection (e.g., 30, 60, 120 minutes).

-

Rat Model of Cisplatin-Induced Peripheral Neuropathy (CIPN)[3]

-

Objective: To induce a neuropathic pain state with a chemotherapeutic agent to evaluate this compound's anti-allodynic effects.

-

Inducing Agent: Cisplatin.

-

Procedure:

-

Cisplatin is administered to the rats. A common protocol involves repeated i.p. injections (e.g., 2-3 mg/kg, once a day for four or five consecutive days, or once weekly for several weeks).[17][19]

-

Animals are monitored for general health and body weight. Neuropathic pain symptoms typically manifest within 1-2 weeks after the start of treatment.[20]

-

-

Behavioral Assessment:

-

Mechanical Allodynia: Paw withdrawal threshold is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal indicates allodynia.

-

Cold Allodynia: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of the withdrawal response (licking, shaking) is timed.

-

Drug Administration: this compound or vehicle is administered (i.p. or oral gavage).

-

Testing: Allodynia is assessed at baseline and at various time points post-drug administration.

-

Assessment of CNS Side Effects[2]

-

Objective: To determine if this compound induces CNS-mediated side effects common to centrally-acting cannabinoids.

-

Animals: Naïve mice or rats.

-

Procedures:

-

Motor Coordination (Rotarod Test): Mice are trained to stay on a rotating rod. After drug administration, the latency to fall from the rod is measured. A decrease in latency indicates motor impairment.

-

Catalepsy (Ring Immobility Test): A mouse is placed on a horizontal ring. The time it remains immobile in an unusual posture is measured. Increased immobility time indicates catalepsy.

-

Hypothermia: Core body temperature is measured with a rectal probe before and after drug administration.

-

Sedation (Open Field Test): The total distance traveled and time spent in the center of an open arena are recorded. A significant decrease in distance traveled suggests sedation.

-

dot

References

- 1. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoids mediate analgesia largely via peripheral type 1 cannabinoid receptors in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptor type 1 and its role as an analgesic: An opioid alternative? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Peripheral Mechanism for CB1 Cannabinoid Receptor-Dependent Modulation of Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabinoids: an Effective Treatment for Chemotherapy-Induced Peripheral Neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel therapies for cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. Cancer-induced Bone Pain Impairs Burrowing Behaviour in Mouse and Rat | In Vivo [iv.iiarjournals.org]

- 15. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mice with cancer-induced bone pain show a marked decline in day/night activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Rat Model of Cisplatin-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] A New Rat Model of Cisplatin-induced Neuropathic Pain | Semantic Scholar [semanticscholar.org]

Methodological & Application

Protocol for Protracted N-methyl-D-aspartate Receptor Antagonist Infusion (PrNMI) in Rat Models of Schizophrenia

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia is a leading theory suggesting that diminished glutamate neurotransmission via NMDA receptors contributes to the pathophysiology of the disorder.[1][2] Animal models utilizing the protracted administration of NMDA receptor antagonists, such as ketamine and phencyclidine (PCP), aim to replicate the core behavioral and neurobiological deficits associated with schizophrenia, including positive, negative, and cognitive symptoms.[3][4] This document provides a detailed protocol for establishing a protracted NMDA receptor antagonist infusion (PrNMI) model in rats, a method that offers sustained and controlled drug delivery to mimic chronic receptor hypofunction.

These protocols are intended to guide researchers in the continuous administration of NMDA receptor antagonists using osmotic minipumps, followed by a battery of behavioral and cellular assays to assess schizophrenia-like phenotypes. The use of osmotic pumps for continuous infusion provides a refined alternative to repeated injections, minimizing animal stress and maintaining stable drug levels in the brain and plasma.[5]

Materials and Reagents

-

Animals: Adult male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).

-

NMDA Receptor Antagonists:

-

Anesthetics:

-

Surgical Supplies:

-

Osmotic minipumps (e.g., Alzet®) with appropriate flow rate and duration[9][11]

-

Catheters (for intravenous infusion, if required)[11]

-

Sterile surgical instruments

-

Sutures or wound clips

-

Antiseptic solution (e.g., Betadine) and 70% ethanol

-

Ocular lubricant

-

Heating pad to maintain body temperature during surgery

-

-

Post-operative Care:

-

Analgesics (e.g., buprenorphine, carprofen)

-

Antibiotics (e.g., cefazolin)[12]

-

-

Behavioral Testing Apparatus:

Experimental Protocols

Preparation of NMDA Receptor Antagonist Solution for Infusion

-

Ketamine Solution:

-

Dissolve ketamine hydrochloride in sterile 0.9% saline to achieve the desired concentration for the osmotic pump. For sub-anesthetic continuous infusion, a target dose of 5-20 mg/kg/day is often used.[18] The final concentration will depend on the pump's flow rate and the rat's body weight.

-

To prepare a dilute solution, for example, a 1 mg/mL solution, aseptically transfer 10 mL of a 50 mg/mL ketamine stock solution to 500 mL of sterile saline.[4]

-

-

PCP Solution:

-

Dissolve phencyclidine hydrochloride in sterile 0.9% saline. A common infusion rate is 18 mg/kg/day.[19]

-

-

Pump Filling:

-

Following the manufacturer's instructions, aseptically fill the osmotic minipumps with the prepared drug or vehicle (saline) solution.

-

Prime the filled pumps in sterile saline at 37°C for the recommended duration (typically at least 4-6 hours) before implantation to ensure immediate drug delivery upon implantation.[14]

-

Surgical Implantation of Osmotic Minipumps (Subcutaneous)

This protocol describes the subcutaneous implantation of an osmotic minipump for systemic drug delivery.

-

Anesthesia and Pre-operative Preparation:

-

Surgical Procedure:

-

Make a small midline incision in the skin at the base of the neck.

-

Using a hemostat, create a subcutaneous pocket by blunt dissection, extending caudally from the incision. The pocket should be large enough to accommodate the pump without putting pressure on the surrounding tissues.[9][11]

-

Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal facing away from the incision.[9]

-

Close the incision with wound clips or sutures.[14]

-

-

Post-operative Care:

-

Administer analgesics and antibiotics as prescribed in the approved animal care protocol.[12]

-

Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[14]

-

House animals individually for a short recovery period before returning them to group housing if applicable.

-

Wound clips or sutures should be removed 7-10 days post-surgery.[13]

-

Behavioral Testing

Behavioral testing should commence after a sufficient period of drug infusion to allow for the development of a stable phenotype (e.g., 7-14 days).

This test assesses social withdrawal, a negative symptom of schizophrenia.

-

Habituation: Acclimate the test rat to the testing arena (e.g., a 50 cm x 50 cm open field) for a set period (e.g., 10 minutes) on two consecutive days prior to testing.[14]

-

Test Procedure:

-

On the test day, place the test rat in the arena with a novel, unfamiliar rat of the same sex and similar weight.

-

Record the behavior of the pair for a defined period (e.g., 10 minutes) using a video camera mounted above the arena.

-

Analyze the video for the total duration of active social interactions, including sniffing, grooming, and following.[13]

-

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.[15][20]

-

Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[10][20]

-

Test Session:

-

The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.

-

Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 74, 78, or 82 dB, 20 ms duration) that does not elicit a startle response.[20]

-

Prepulse-pulse trials: The prepulse stimulus is presented shortly before the pulse stimulus (e.g., 100 ms inter-stimulus interval).[20]

-

No-stimulus trials: Background noise only.

-

-

Measure the startle response as the maximal peak amplitude of the motor response.

-

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 x [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials].[20]

The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.[9][16]

-

Habituation: Acclimate the rat to the empty open-field arena (e.g., 50 cm x 50 cm) for a set period (e.g., 5-10 minutes) for 2-3 days.[16]

-

Familiarization Phase (T1):

-

Place two identical objects in the arena.

-

Allow the rat to explore the objects for a fixed duration (e.g., 3-5 minutes).[9]

-

-

Test Phase (T2):

-

After a retention interval (e.g., 1 hour or 24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object.

-

Record the exploration time for both the familiar and the novel object for a set period (e.g., 3 minutes).[9]

-

-

Data Analysis: Calculate the discrimination index as: (time exploring novel object - time exploring familiar object) / (total time exploring both objects). A higher index indicates better recognition memory.

Cellular and Molecular Analysis

Following the completion of behavioral testing, brain tissue can be collected for cellular and molecular analyses.

-

Tissue Collection: Euthanize the rats and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

-

Neurochemical Analysis:

-

Receptor Binding Assays: Quantify the density of dopamine (e.g., D2) and glutamate receptors.[21]

-

Neurotransmitter Levels: Measure levels of dopamine and glutamate and their metabolites using techniques like high-performance liquid chromatography (HPLC) or microdialysis.

-

-

Immunohistochemistry/Western Blotting:

-

Assess the expression of proteins involved in synaptic plasticity (e.g., PSD-95, synaptophysin) and neuronal signaling cascades.

-

Data Presentation

Quantitative Data Summary

| Parameter | NMDA Receptor Antagonist | Dosage/Infusion Rate | Duration of Infusion | Key Findings | Reference |

| Drug Administration | Phencyclidine (PCP) | 45 mg/kg/24 hr (IV) | 3.5 - 7 days | Induced tolerance and physical dependence. | [22] |

| Phencyclidine (PCP) | 18 mg/kg/day (SC) | 1, 3, 10, or 20 days | Time-dependent regulation of CYP2C11 function. | [19] | |

| Phencyclidine (PCP) | 3.2, 5.6, 10.0, or 17.8 mg/kg/day (IV) | 10 days | Dose-dependent decreases in operant response rates upon withdrawal. | [23] | |

| Ketamine | 5, 10, or 20 mg/kg/h (IV) | 1 hour | Dose-dependent effects on locomotor activity and sensorimotor gating. | [18] | |

| Behavioral Outcomes | Ketamine | 30 mg/kg/day (IP injections) | 5 days | Decreased nonaggressive social behavior; disrupted latent inhibition. | [6][21] |

| Phencyclidine (PCP) | 5.0 mg/kg, bi-daily (IP injections) | 7 days | Impaired performance in the 5-choice continuous performance test. | [24] | |

| Cellular/Molecular Outcomes | Ketamine | 30 mg/kg/day (IP injections) | 5 days | Increased D2 receptor binding in the hippocampus; decreased glutamate receptor binding in the frontal cortex. | [21] |

| Ketamine | 10 and 20 mg/kg (IV infusion) | 2 hours | Reduced levels of inflammatory cytokines (KC/GRO, TNF-α, IL-1β). | [25][26] |

Visualizations

NMDA Receptor Antagonist Signaling Pathway

References

- 1. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined Low Dose of Ketamine and Social Isolation: A Possible Model of Induced Chronic Schizophrenia-Like Symptoms in Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Rodent Model of Schizophrenia Reveals Increase in Creatine Kinase Activity with Associated Behavior Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. Social Interaction Test [bio-protocol.org]

- 14. maze.conductscience.com [maze.conductscience.com]

- 15. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Long-Lasting Effects of Repeated Ketamine Administration in Adult and Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MPD: JaxCC1: project protocol [phenome-prod.jax.org]

- 21. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Continuous intravenous infusion of phencyclidine in unrestrained rats results in the rapid induction of tolerance and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]